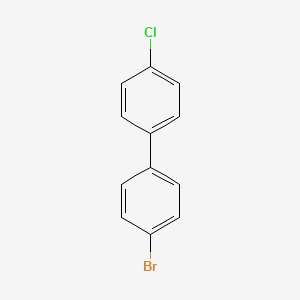

4-Bromo-4'-chloro-1,1'-biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXVUHANYJZYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23055-77-8 | |

| Record name | 4-Bromo-4'-chloro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide for Researchers

Introduction

4-Bromo-4'-chloro-1,1'-biphenyl is a halogenated aromatic hydrocarbon featuring a biphenyl core structure. This bifunctional organic compound serves as a crucial building block and intermediate in various fields of chemical synthesis, from materials science to medicinal chemistry. Its distinct halogen substituents—a bromine and a chlorine atom at the para positions of the two phenyl rings—offer differential reactivity, enabling selective functionalization through modern cross-coupling reactions. This technical guide provides an in-depth overview of the CAS number, physicochemical properties, synthesis protocols, applications in drug development, and safety and handling guidelines for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of this compound are summarized below. These properties are essential for its handling, reaction optimization, and purification.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 23055-77-8[1] |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₈BrCl |

| InChI | 1S/C12H8BrCl/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H |

| InChIKey | WMXVUHANYJZYHO-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 267.55 g/mol |

| Appearance | White to light yellow or slightly pale reddish-yellow crystalline powder |

| Melting Point | 156.0 to 160.0 °C[1] |

| Boiling Point | Estimated: 355-360 °C (based on 4,4'-dibromobiphenyl)[2] |

| Solubility | Practically insoluble in water. Soluble in common organic solvents such as toluene, benzene, and chlorinated solvents. |

| Purity | >98.0% (GC) is commercially available[1] |

Synthesis and Experimental Protocols

The synthesis of unsymmetrical biaryls such as this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method due to its high selectivity, tolerance of various functional groups, and generally mild reaction conditions.[3][4][5][6][7] An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann reaction.[8][9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound. The choice of reactants can be either (A) 4-chlorophenylboronic acid with 1-bromo-4-iodobenzene or (B) 4-bromophenylboronic acid with 1-chloro-4-iodobenzene. The latter is often preferred as the carbon-iodine bond is more reactive towards oxidative addition than the carbon-bromine bond.

Materials:

-

4-bromophenylboronic acid

-

1-chloro-4-iodobenzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous sodium carbonate or potassium carbonate)

-

Solvent (e.g., Toluene, Dioxane, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.0 eq), 1-chloro-4-iodobenzene (1.0-1.2 eq), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent and Base Addition: Add the solvent (e.g., toluene) and the aqueous base solution (e.g., 2M Na₂CO₃). The mixture is typically biphasic.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture) to yield pure this compound.

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Applications in Research and Drug Development

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets such as enzymes and receptors.

This compound is a valuable intermediate for the synthesis of these complex molecules. The bromine and chlorine atoms serve as reactive handles for further chemical transformations. For instance, the bromine atom can be selectively targeted in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, leaving the chlorine atom available for subsequent modifications.

This step-wise functionalization is critical in building libraries of compounds for drug discovery campaigns. Biphenyl derivatives have shown a wide range of pharmacological activities, including:

-

Antihypertensive agents: The "sartan" class of angiotensin II receptor antagonists, such as Losartan and Valsartan, feature a biphenyl core.

-

Anticancer agents: Some biphenyl-4-carboxylic acid derivatives have been shown to act as inhibitors of tubulin polymerization.

-

Antifungal and Antibacterial agents: The presence of halogen atoms on the biphenyl moiety can enhance the antimicrobial properties of compounds.

While direct biological activity of this compound is not its primary application, its role as a foundational scaffold for creating molecules with specific electronic, optical, or biological properties is of high importance to the drug development industry.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 3: GHS Hazard Information

| Category | Description |

| Signal Word | Warning |

| Pictograms | ! (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This technical guide provides a comprehensive overview for the safe and effective use of this compound in a research and development setting.

References

- 1. This compound | 23055-77-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to 4-Bromo-4'-chloro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-4'-chloro-1,1'-biphenyl, a halogenated biphenyl derivative. This compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its bifunctional nature, arising from the presence of both bromine and chlorine substituents on the biphenyl scaffold, allows for selective chemical modifications, making it a versatile building block in medicinal chemistry and materials science.

Chemical Properties and Data

The fundamental chemical data for this compound are summarized below. This information is essential for stoichiometric calculations in synthesis, as well as for analytical characterization.

| Property | Value |

| Molecular Formula | C₁₂H₈BrCl[1] |

| Molecular Weight | 267.55 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 23055-77-8[2] |

| InChI Key | WMXVUHANYJZYHO-UHFFFAOYSA-N[2] |

Logical Structure of this compound

The nomenclature of this compound directly reflects its molecular structure, which is composed of two phenyl rings linked together, with specific halogen substitutions.

Caption: Logical relationship of the IUPAC name to the molecular structure.

Experimental Protocols: Synthesis

The synthesis of substituted biphenyls like this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. Below is a representative protocol for the synthesis of a structurally similar compound, 2-bromo-4'-chloro-1,1'-biphenyl, which can be adapted for the target molecule. This reaction involves the coupling of an aryl halide with an arylboronic acid.

Suzuki Coupling Reaction for the Synthesis of a Bromo-chloro-biphenyl Derivative [3]

Materials:

-

1-Bromo-2-iodobenzene (or a suitable di-halogenated benzene)

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Potassium carbonate (K₂CO₃) solution

-

Dioxane

-

Toluene

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a three-neck flask maintained under an inert argon atmosphere, combine 1-bromo-2-iodobenzene (1.0 equivalent), 4-chlorophenylboronic acid (approximately 1.02 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and 2M potassium carbonate solution. A mixed solvent system of toluene, ethanol, and water (e.g., in a 10:2:1 ratio) is used as the reaction medium.[3]

-

Reaction Conditions: The reaction mixture is heated to approximately 80°C and stirred for about 4 hours.[3]

-

Work-up: After the reaction is complete, it is cooled to room temperature. The reaction is quenched with additional potassium carbonate solution. The aqueous and organic layers are then separated.

-

Extraction: The aqueous layer is extracted with dichloromethane. The organic layers are combined.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate and then filtered. The solvent is removed by distillation under reduced pressure.

-

Purification: The resulting crude product is purified by silica gel column chromatography, typically using hexane as the eluent, to yield the pure bromo-chloro-biphenyl product.[3]

This synthetic approach highlights the utility of palladium-catalyzed cross-coupling reactions in constructing complex biphenyl systems from readily available starting materials. The precise reactants would be adjusted to yield the 4-bromo-4'-chloro isomer.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-chloro-1,1'-biphenyl from 4-Chlorobromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-Bromo-4'-chloro-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. The focus is on the synthesis starting from the readily available precursor, 4-chlorobromobenzene. This document details various cross-coupling methodologies, including the Suzuki-Miyaura, Ullmann, and Kumada reactions, and provides relevant experimental protocols and data.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring a bromine and a chlorine atom at the para positions of the two phenyl rings, makes it a versatile building block. The differential reactivity of the C-Br and C-Cl bonds allows for selective sequential functionalization, opening avenues for the synthesis of complex molecular architectures. This guide explores the primary synthetic strategies for obtaining this valuable compound, with a focus on practical laboratory-scale preparation.

Synthetic Approaches

The synthesis of this compound from 4-chlorobromobenzene can be approached through two main strategies: homocoupling of 4-chlorobromobenzene or a more controlled cross-coupling reaction.

Homocoupling Reactions

Homocoupling reactions involve the direct dimerization of an aryl halide. While seemingly straightforward, these reactions can sometimes lead to the formation of byproducts and may require harsh reaction conditions.

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls, typically employing copper catalysis at elevated temperatures.[1] The reaction proceeds through the formation of an organocopper intermediate.

Reaction Scheme:

While historically significant, the Ullmann coupling often suffers from drawbacks such as high reaction temperatures and the need for stoichiometric amounts of copper.[1] Modern modifications have been developed to address these limitations.

Nickel complexes are effective catalysts for the homocoupling of aryl halides. However, attempts to perform the homocoupling of para-chlorobromobenzene using certain nickel catalysts have been reported to yield polymeric materials rather than the desired biphenyl product. The choice of the nickel catalyst and reaction conditions is critical. For instance, the use of Rieke Nickel, prepared from NiI2, has been shown to be effective in the synthesis of 4,4'-dichlorobiphenyl from p-bromochlorobenzene, suggesting that the nature of the catalyst plays a crucial role in the outcome of the reaction.

Cross-Coupling Reactions

Cross-coupling reactions offer a more controlled and generally higher-yielding approach to unsymmetrical biphenyls like this compound. These methods involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[2][3] It typically involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex in the presence of a base.[3][4] For the synthesis of this compound, a plausible route is the coupling of 4-chlorophenylboronic acid with 1-bromo-4-chlorobenzene.

Reaction Scheme:

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[3]

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes.[2] This method is effective for the formation of C-C bonds but requires the pre-formation of the Grignard reagent, which can be sensitive to moisture and incompatible with certain functional groups.

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[5] While versatile, the toxicity of organotin reagents is a significant drawback.[5]

The Negishi coupling employs an organozinc reagent, which is generally more reactive than organoboron and organotin compounds.[1] This reaction is also catalyzed by nickel or palladium complexes.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is based on the synthesis of 2'-Bromo-4-chloro-biphenyl and can be modified for the synthesis of this compound by using the appropriate starting materials.[6]

Materials:

-

1-Bromo-4-chlorobenzene

-

4-Chlorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous potassium carbonate solution

-

Dioxane

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-4-chlorobenzene (1.0 equiv) and 4-chlorophenylboronic acid (1.02 equiv) in a mixture of dioxane and 2M aqueous potassium carbonate solution.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound as a white solid.[6]

Data Presentation

Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 4-Chlorobromobenzene | C₆H₄BrCl | 191.45 | White crystalline solid | 106-39-8 |

| This compound | C₁₂H₈BrCl | 267.55 | White to off-white powder | 23055-77-8 |

Spectroscopic Data of this compound

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight aromatic protons. The symmetry of the 4,4'-disubstituted pattern would lead to two sets of AA'BB' systems.

-

¹³C NMR: The carbon NMR spectrum will show signals for the twelve aromatic carbons. The carbons attached to bromine and chlorine will have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns for bromine and chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching of the aromatic rings, and C-Br and C-Cl stretching.

Visualizations

Reaction Pathway: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound from 4-chlorobromobenzene is most reliably achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a particularly effective method. This approach offers good yields and proceeds under relatively mild conditions. While homocoupling reactions present a more direct route, they are often less efficient and can lead to undesired side products. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for various applications. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific research and development needs.

References

- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 4-Bromo-4'-chloro-1,1'-biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-4'-chloro-1,1'-biphenyl in various organic solvents. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on providing a robust theoretical framework for its solubility profile, a qualitative assessment based on the principle of "like dissolves like," and a detailed, adaptable experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in organic synthesis, materials science, and drug development.

Introduction

This compound is a halogenated aromatic hydrocarbon. Its structure, consisting of a biphenyl core with bromine and chlorine substituents, renders it a non-polar molecule. Understanding the solubility of this compound is crucial for its application in various fields, including as an intermediate in organic synthesis, in the development of liquid crystals, and potentially in pharmaceutical research. The solubility of a compound dictates its behavior in reaction mixtures, its purification through crystallization, and its formulation for various applications.

Predicted Solubility Profile

Based on the chemical structure of this compound and the established principle of "like dissolves like," a qualitative solubility profile can be predicted. The parent compound, biphenyl, is known to be soluble in many non-polar organic solvents.[1][2] The presence of halogen atoms does not significantly increase the polarity of the molecule. Polychlorinated biphenyls (PCBs), which are structurally related, are also generally soluble in nonpolar organic solvents and lipids.[3][4] Therefore, this compound is expected to exhibit good solubility in non-polar and weakly polar aprotic solvents, and lower solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar nature of these solvents effectively solvates the non-polar biphenyl core and the overall non-polar character of the molecule.[1][2] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Medium to High | These solvents possess a moderate polarity that can interact with the slight dipole moments of the C-Br and C-Cl bonds, while still effectively solvating the large non-polar regions of the molecule. |

| Acetone, Acetonitrile (ACN) | Medium | These more polar aprotic solvents may be less effective at solvating the highly non-polar biphenyl structure compared to less polar aprotic solvents. | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Medium | The high polarity of these solvents makes them less compatible with the non-polar solute. | |

| Polar Protic | Methanol, Ethanol | Low | The strong hydrogen bonding network of protic solvents is not effectively disrupted by the non-polar solute, leading to poor solvation. |

| Water | Very Low/Insoluble | As a non-polar organic compound, it is expected to be virtually insoluble in the highly polar, hydrogen-bonding environment of water.[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a solvent.[5][6] The concentration of the dissolved compound in the saturated solution can then be accurately measured using High-Performance Liquid Chromatography (HPLC).[7][8]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with caps

-

Constant temperature shaker bath

-

Vortex mixer

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC).

Analysis: High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.

-

Quantification: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Solubility Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is not extensively documented, its solubility profile can be reliably predicted based on its molecular structure and the principles of chemical interactions. It is anticipated to be highly soluble in non-polar organic solvents and sparingly soluble in polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide, utilizing the shake-flask method and HPLC analysis, offers a robust framework for generating accurate and reproducible data. This technical guide serves as a foundational resource for scientists and researchers, enabling informed decisions in experimental design, process development, and formulation involving this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Biphenyl - Wikipedia [en.wikipedia.org]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

Crystal Structure of 4-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-Bromo-4'-chloro-1,1'-biphenyl. In the absence of a publicly available, experimentally determined crystal structure for this specific compound, this document leverages crystallographic data from closely related 4,4'-dihalogenated and other substituted biphenyls to infer its likely structural characteristics, intermolecular interactions, and crystal packing. This guide also outlines the general experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of such compounds.

Predicted Molecular and Crystal Structure

The molecular structure of this compound consists of two phenyl rings linked by a single C-C bond, with a bromine atom substituted at the 4-position of one ring and a chlorine atom at the 4'-position of the other. The key structural feature of biphenyl systems is the torsion angle between the two aromatic rings, which is a result of the balance between steric hindrance of the ortho-hydrogens and the π-conjugation that favors planarity.

Based on analyses of structurally similar compounds, it is predicted that this compound will crystallize in a non-planar conformation. The dihedral angle between the two phenyl rings is expected to be in the range of 20-50°. This twist is a common feature in crystalline biphenyl derivatives, as observed in related structures like 4,4'-diethynylbiphenyl, where the dihedral angles for four unique molecules in the asymmetric unit ranged from 24.07° to 46.88°.[1]

Anticipated Crystallographic Parameters

While specific unit cell dimensions and space group information are not available, a summary of expected crystallographic data, based on analogous structures, is presented in Table 1.

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted biphenyls. For instance, 4,4'-diethynylbiphenyl crystallizes in the monoclinic system.[1] |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) or Non-centrosymmetric (e.g., P2₁2₁2₁) | The specific space group will depend on the molecular packing. Centrosymmetric space groups are common for molecules that can pack in an inversion-symmetric manner. |

| Z (Molecules per unit cell) | 2, 4, or 8 | The number of molecules in the unit cell is typically a small integer, reflecting the symmetry of the space group. |

| Dihedral Angle (C-C-C-C) | 20° - 50° | This range is typical for crystalline biphenyls, balancing steric and electronic effects.[1] |

Table 1: Predicted Crystallographic Parameters for this compound.

Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces, including halogen bonding and π-π stacking interactions.

-

Halogen Bonding: The presence of both bromine and chlorine atoms, which can act as halogen bond donors, suggests that halogen bonds of the type C-Br···Cl-C, C-Br···π, or C-Cl···π may play a significant role in the crystal packing. In the crystal structure of 4,4'-dibromo-2',5'-dimethoxy-[1,1'-biphenyl], Br···Br halogen bonding is observed.[2]

-

π-π Stacking: Aromatic rings in adjacent molecules are likely to engage in π-π stacking interactions. These can be either face-to-face or, more commonly, offset (parallel-displaced) to minimize electrostatic repulsion. Such interactions are a prominent feature in the crystal structures of many biphenyl derivatives.[2][3]

-

C-H···π Interactions: Weak hydrogen bonds involving the aromatic C-H groups and the π-systems of neighboring rings are also anticipated to contribute to the overall stability of the crystal lattice.[1]

The interplay of these non-covalent interactions will dictate the three-dimensional supramolecular architecture of the crystal.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of unsymmetrically substituted biphenyls is the Suzuki coupling reaction. A plausible synthetic route for this compound is outlined below.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound via Suzuki coupling.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, combine 4-bromophenylboronic acid (1.0 eq), 1-chloro-4-iodobenzene (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

-

Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified product in an appropriate solvent or solvent mixture (e.g., chloroform/petroleum ether).[4]

Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

Workflow for Single-Crystal X-ray Diffraction:

Caption: General workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using crystallographic software to check for consistency and quality. The results are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[5]

Conclusion

While a definitive crystal structure for this compound is not yet publicly available, this technical guide provides a robust, data-driven prediction of its key structural features and intermolecular interactions based on the known crystal structures of analogous compounds. The provided experimental protocols for synthesis and single-crystal X-ray diffraction offer a clear pathway for the empirical determination of its structure. The anticipated non-planar conformation, governed by a network of halogen bonding and π-π stacking, provides a valuable starting point for researchers in materials science and drug development who are interested in the solid-state properties of this and related halogenated biphenyls.

References

- 1. Crystal structure of 4,4′-diethynylbiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl]-2,5-dione (BrHBQBr) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of dilithium biphenyl-4,4′-disulfonate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physical Appearance and Stability of 4-Bromo-4'-chloro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-chloro-1,1'-biphenyl is a halogenated aromatic hydrocarbon that serves as a crucial building block in organic synthesis. Its biphenyl scaffold, substituted with both bromine and chlorine atoms, makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and liquid crystals.[1] A thorough understanding of its physical properties and chemical stability is paramount for its effective handling, storage, and utilization in research and development. This technical guide provides a comprehensive overview of the physical appearance and stability of this compound, supported by available data and established scientific principles.

Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow or light orange powder or crystalline solid.[2] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 23055-77-8 | [2] |

| Molecular Formula | C₁₂H₈BrCl | [2] |

| Molecular Weight | 267.55 g/mol | [3] |

| Appearance | White to light yellow to light orange powder or crystal | [2] |

| Melting Point | 156.0 to 160.0 °C | |

| Boiling Point | Estimated to be >310 °C at 760 mmHg | [4][5] |

| Solubility | Insoluble in water; expected to be soluble in non-polar organic solvents. | [4] |

Note: The boiling point is an estimate based on the boiling points of 4-bromobiphenyl (310 °C) and 4-chlorobiphenyl (~291 °C).[4][5] The solubility is a qualitative assessment based on the non-polar nature of the molecule.

Chemical Stability and Reactivity

The stability of this compound is largely dictated by the robust biphenyl core and the carbon-halogen bonds. Generally, halogenated biphenyls are known for their chemical inertness and resistance to degradation.[6] However, under specific conditions, they can undergo decomposition.

Thermal Stability

A study on the thermal decomposition of 4-bromo-4'-chlorobiphenyl (4,4'-BCB) provides significant insights into its stability at elevated temperatures. The oxidation of 4,4'-BCB was investigated to understand the formation of toxic species during the combustion of mixed halogenated aromatics.[7]

Key Findings from Thermal Decomposition Studies:

-

Decomposition Products: The gas-phase oxidation of 4,4'-BCB leads to the formation of a variety of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs).

-

Precursors to Toxic Compounds: The study highlights that the thermal degradation of such compounds can lead to the formation of precursors for toxic species like polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs).[7]

-

Reaction Conditions: The decomposition pathways and the nature of the products are highly dependent on the reaction conditions, such as temperature and the presence of oxygen.

Hydrolytic Stability

Photolytic Stability

Halogenated aromatic compounds are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. The primary mechanism of photodegradation for brominated aromatic compounds is typically reductive debromination.[9][10] The C-Br bond is generally more susceptible to photolytic cleavage than the C-Cl bond due to its lower bond dissociation energy. Therefore, it is anticipated that upon irradiation with UV light, this compound would primarily undergo debromination, leading to the formation of chlorinated biphenyls and eventually biphenyl itself. The rate and extent of photodegradation would depend on factors such as the wavelength of light, the solvent, and the presence of photosensitizers.

Experimental Protocols

Detailed experimental protocols for assessing the stability of a chemical compound are crucial for ensuring its quality and safety. The following are generalized protocols for forced degradation studies, which can be adapted for this compound.

General Workflow for Stability Testing

Caption: A logical workflow for conducting chemical stability studies.

Acid and Base Hydrolysis

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of a suitable acidic solution (e.g., 0.1 N or 1 N HCl).

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw aliquots, neutralize with a corresponding base (e.g., 0.1 N or 1 N NaOH), and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of a suitable basic solution (e.g., 0.1 N or 1 N NaOH).

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 8 hours).

-

At specified time points, withdraw aliquots, neutralize with a corresponding acid (e.g., 0.1 N or 1 N HCl), and dilute with the mobile phase for analysis.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Oxidative Degradation

-

Preparation of Reaction Mixture: To a known volume of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Store the solution at room temperature, protected from light, for a specified duration (e.g., 12 hours).

-

Sampling and Analysis: At appropriate time intervals, withdraw aliquots, dilute with the mobile phase, and analyze by HPLC.

Thermal Degradation

-

Sample Preparation: Place a known amount of solid this compound in a suitable container (e.g., a glass vial).

-

Exposure: Subject the sample to a high temperature (e.g., 80 °C) in a calibrated oven for an extended period (e.g., 48 hours).

-

Analysis: After exposure, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

Photolytic Degradation

-

Sample Preparation: Prepare a solution of this compound in a photochemically transparent solvent (e.g., acetonitrile or water/acetonitrile mixture).

-

Exposure: Expose the solution to a controlled light source (e.g., a UV lamp with a specific wavelength or a photostability chamber) for a defined duration. A control sample should be kept in the dark under the same temperature conditions.

-

Analysis: Analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of a solid organic compound.

Conclusion

This compound is a crystalline solid with a high melting point, indicative of a stable molecular structure. While generally resistant to degradation under ambient conditions, it can be decomposed by heat, and is expected to be susceptible to photolysis. Its low aqueous solubility and presumed solubility in organic solvents are important considerations for its use in synthesis and formulation. The provided experimental protocols offer a framework for researchers to conduct detailed stability and solubility studies, which are essential for the successful application of this important chemical intermediate in scientific and industrial settings.

References

- 1. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | 23055-77-8 [sigmaaldrich.com]

- 3. 2-Bromo-4'-chloro-1,1'-biphenyl | C12H8BrCl | CID 12939405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 4-Bromobiphenyl 98 92-66-0 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 8. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Chemical Reactivity of 4-Bromo-4'-chloro-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-4'-chloro-1,1'-biphenyl is a halogenated aromatic compound of significant interest in organic synthesis and materials science. Its unique bifunctional nature, possessing both a bromine and a chlorine substituent on a biphenyl scaffold, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including liquid crystals, organic light-emitting diode (OLED) materials, and potentially as a building block in drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the chemical reactivity profile of this compound, including its synthesis, key reactions, and a discussion of its toxicological and metabolic profile based on related compounds.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related compounds.

| Property | Value (Estimated) | Source |

| Molecular Formula | C₁₂H₈BrCl | [4] |

| Molecular Weight | 267.55 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water; soluble in organic solvents like toluene, chloroform, and THF. | General knowledge of biphenyls |

Synthesis of this compound

The primary synthetic routes to this compound involve cross-coupling reactions, which are fundamental in the formation of biaryl compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biphenyls.[5][6][7] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester. For the synthesis of this compound, two main pathways are feasible:

-

Pathway A: Coupling of 4-bromophenylboronic acid with 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene.

-

Pathway B: Coupling of 4-chlorophenylboronic acid with 1,4-dibromobenzene or 1-bromo-4-iodobenzene.

Experimental Protocol (General for Suzuki-Miyaura Coupling):

-

Reaction Setup: To a dry, inert-atmosphere (e.g., argon or nitrogen) flask, add the aryl halide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: Heat the mixture with stirring to a temperature ranging from 80°C to 120°C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann reaction is a classic method for synthesizing symmetric and unsymmetric biaryls by the copper-mediated coupling of aryl halides.[8][9][10][11] This reaction typically requires high temperatures.

Experimental Protocol (General for Ullmann Condensation):

-

Reaction Setup: In a high-boiling point solvent (e.g., dimethylformamide or nitrobenzene), a mixture of two different aryl halides is heated in the presence of a stoichiometric amount of copper powder or a copper salt.

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 150°C to 250°C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove copper residues. The filtrate is then subjected to an extractive work-up and the product is purified by crystallization or column chromatography.

Due to the harsh reaction conditions and often moderate yields, the Suzuki-Miyaura coupling is generally preferred for the synthesis of this compound.

Chemical Reactivity Profile

The reactivity of this compound is dominated by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, as well as the potential for electrophilic substitution on the aromatic rings.

Differential Reactivity of C-Br and C-Cl Bonds

In cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a metal catalyst, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura coupling.[12]

This differential reactivity allows for the selective functionalization of the C-Br bond in the presence of the C-Cl bond under carefully controlled reaction conditions. Milder catalysts and lower reaction temperatures will favor the reaction at the more reactive C-Br position.

Selective Cross-Coupling Reactions

By leveraging the differential reactivity of the C-Br and C-Cl bonds, this compound can be used as a scaffold for the sequential synthesis of more complex, unsymmetrical biaryl compounds. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-Br position, followed by a second coupling reaction at the C-Cl position using a more reactive catalyst system or harsher conditions.

Experimental Protocol (Selective Suzuki Coupling at C-Br):

-

Reaction Setup: Combine this compound (1.0 eq.), an arylboronic acid (1.1 eq.), a mild palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₃PO₄) in a degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 80-90°C) and monitor the reaction for the consumption of the starting material.

-

Purification: Upon completion, the product, a 4-chloro-substituted terphenyl, is isolated and purified using standard procedures.

Electrophilic Aromatic Substitution

The biphenyl ring system is susceptible to electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing halogen substituents will influence the position of the incoming electrophile. Both bromine and chlorine are ortho-, para-directing deactivators. However, due to steric hindrance from the other phenyl ring, substitution is most likely to occur at the positions ortho to the existing halogens. The precise regioselectivity would need to be determined experimentally.

Spectroscopic Data (Reference Data)

Specific, experimentally verified spectroscopic data for this compound is scarce in the literature. The following table provides reference data for the parent and singly substituted biphenyls to aid in the characterization of this compound.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |

| 4-Bromobiphenyl | 7.59-7.26 (m, 9H) | 140.2, 140.0, 131.9, 128.9, 128.8, 127.7, 127.0, 121.6 | 232, 234 (M⁺), 152 (M⁺ - Br) |

| 4-Chlorobiphenyl | 7.62-7.30 (m, 9H) | 139.8, 139.0, 133.5, 129.0, 128.8, 128.2, 127.5, 127.0 | 188, 190 (M⁺), 152 (M⁺ - Cl) |

For this compound, one would expect a complex aromatic region in the 1H NMR spectrum with signals corresponding to the eight aromatic protons. The 13C NMR spectrum would show 12 signals for the aromatic carbons. The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (79Br and 81Br in ~1:1 ratio) and chlorine (35Cl and 37Cl in ~3:1 ratio).

Toxicological and Metabolic Profile

General Toxicology of Halogenated Biphenyls

PCBs and PBBs are known persistent organic pollutants (POPs) that bioaccumulate in the environment and in living organisms.[13] Their toxicity is highly dependent on the number and position of the halogen substituents. Some congeners are known to cause a range of adverse health effects, including endocrine disruption, immunotoxicity, neurotoxicity, and carcinogenicity.[15] The toxicity of many PCBs is mediated through their interaction with the aryl hydrocarbon receptor (AhR).

Predicted Metabolic Pathway

The metabolism of halogenated biphenyls is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[16][17][18][19][20] The primary metabolic transformation is hydroxylation, which can lead to the formation of more polar metabolites that can be more readily excreted. However, this metabolic activation can also lead to the formation of reactive intermediates, such as arene oxides and quinones, which can bind to cellular macromolecules like DNA and proteins, leading to toxicity.[21]

For this compound, metabolism is expected to proceed via hydroxylation on one or both of the phenyl rings, likely at the positions para to the inter-ring bond.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with its chemical reactivity being primarily defined by the differential reactivity of its carbon-halogen bonds. The ability to selectively functionalize the more reactive C-Br bond makes it an attractive building block for the construction of complex molecular architectures for applications in materials science and potentially in the development of new pharmaceuticals. While specific toxicological data is lacking, its structural similarity to PCBs and PBBs warrants careful handling and consideration of its potential for persistence and toxicity. Further research is needed to fully characterize its spectroscopic properties and to elucidate its specific metabolic fate and toxicological profile.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 4. 4-BROMO-4'-CHLOROBIPHENYL, CasNo.23055-77-8 NANJING SUNNY PHARMATECH CO., LTD China (Mainland) [shengning.lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Ullmann reaction | PPTX [slideshare.net]

- 12. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polychlorinated Biphenyl (PCB) carcinogenicity with special emphasis on airborne PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The structure-activity relationships of halogenated biphenyls as enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-chloro-1,1'-biphenyl

This technical guide provides a comprehensive overview of a plausible first synthesis of 4-Bromo-4'-chloro-1,1'-biphenyl, a halogenated biphenyl of interest to researchers in materials science and drug development. While the specific historical first synthesis is not extensively documented in readily available literature, this document outlines a highly probable and efficient synthetic route utilizing the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This method is renowned for its versatility, high yields, and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1]

The proposed synthesis involves the palladium-catalyzed cross-coupling of a boronic acid with an aryl halide. Specifically, 4-chlorophenylboronic acid is coupled with an excess of 1,4-dibromobenzene to favor the formation of the unsymmetrical product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the expected product of the proposed synthesis.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | 285-290 | N/A |

| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 86-89 | 220.4 |

| This compound | C₁₂H₈BrCl | 267.55 | 147-151 | ~350-360 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 155-160 (dec.) | N/A |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 851 | 1600 (dec.) |

Note: The melting and boiling points for the final product are estimated based on structurally similar compounds and may vary depending on purity.

Experimental Protocol: Suzuki-Miyaura Coupling

This section details the experimental methodology for the synthesis of this compound.

Materials:

-

4-Chlorophenylboronic acid

-

1,4-Dibromobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4-chlorophenylboronic acid (1.56 g, 10 mmol), 1,4-dibromobenzene (4.72 g, 20 mmol, 2 equivalents), and sodium carbonate (3.18 g, 30 mmol).

-

Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

-

Solvent Addition: Add a 4:1 mixture of toluene and water (100 mL). Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system.

-

Workup: After the reaction is complete (as indicated by the consumption of the boronic acid), cool the mixture to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the desired this compound from unreacted 1,4-dibromobenzene and other byproducts.

-

Characterization: Collect the fractions containing the product and evaporate the solvent to yield a white to off-white solid. Determine the yield and characterize the product by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Bromo-4'-chloro-1,1'-biphenyl in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound is fundamental in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Bromo-4'-chloro-1,1'-biphenyl is a valuable building block in this context, offering the potential for selective functionalization due to the differential reactivity of its two halogen substituents. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in the oxidative addition step of the catalytic cycle, allowing for chemoselective coupling at the 4-position.[1][2] This application note provides detailed protocols and quantitative data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] In the case of this compound, the palladium(0) catalyst selectively undergoes oxidative addition to the more reactive C-Br bond. The resulting organopalladium(II) complex then undergoes transmetalation with a boronic acid in the presence of a base. The final step, reductive elimination, yields the desired triaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. The less reactive C-Cl bond remains intact for potential subsequent cross-coupling reactions under more forcing conditions.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are representative and may vary based on the specific substrate and reaction scale.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | 88-96 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF/H₂O (9:1) | 110 | 8 | 82-92 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dimethoxyethane/H₂O (4:1) | 85 | 14 | 87-94 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the reaction of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Degassed water

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Example Protocol: Synthesis of 4-Chloro-4'-phenyl-1,1'-biphenyl

Materials:

-

This compound (289.5 mg, 1.0 mmol)

-

Phenylboronic acid (146.3 mg, 1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (34.7 mg, 0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (276.4 mg, 2.0 mmol)

-

Toluene (8 mL)

-

Ethanol (2 mL)

-

Deionized water (2 mL)

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound, phenylboronic acid, and potassium carbonate.

-

Add the Pd(PPh₃)₄ catalyst.

-

The flask is evacuated and backfilled with argon three times.

-

A degassed mixture of toluene, ethanol, and water is added via syringe.

-

The reaction mixture is heated to 90 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL).

-

The organic layer is separated, washed with water (2 x 15 mL) and brine (15 mL), and then dried over anhydrous MgSO₄.

-

The solvent is removed in vacuo, and the residue is purified by flash chromatography (hexanes/ethyl acetate gradient) to yield the product.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

Application Notes and Protocols: Synthesis of OLED Materials Using 4-Bromo-4'-chloro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the synthesis of Organic Light-Emitting Diode (OLED) materials utilizing 4-Bromo-4'-chloro-1,1'-biphenyl as a key building block. The inherent asymmetry of this precursor, possessing both a bromo and a chloro substituent, allows for selective, sequential cross-coupling reactions, offering a versatile platform for the synthesis of advanced hole transport (HTM) and host materials.

Introduction

The 4,4'-biphenyl core is a common structural motif in high-performance OLED materials, contributing to good thermal stability and charge carrier mobility.[1] The use of this compound as a starting material enables the synthesis of asymmetric derivatives through selective palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This allows for the fine-tuning of the electronic and physical properties of the resulting materials, which is crucial for optimizing OLED device performance.

Synthesis of a Hole Transport Material (HTM) via Buchwald-Hartwig Amination

A common strategy for synthesizing hole transport materials involves the palladium-catalyzed amination of aryl halides.[2][3] The following protocol is a representative example adapted from established procedures for the synthesis of triarylamine-based HTMs.

Experimental Protocol: Synthesis of a Triarylamine-based HTM

Reaction Scheme:

A diarylamine is coupled with this compound in a Buchwald-Hartwig amination reaction. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the reaction can be performed selectively at the bromo-position.

Materials:

-

This compound

-

Diphenylamine (or other secondary arylamine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), diphenylamine (1.1 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and P(t-Bu)₃ (0.04 eq) in anhydrous toluene.

-

Add the catalyst solution to the reaction flask containing the reactants.

-

Add additional anhydrous toluene to the reaction mixture to achieve a suitable concentration (e.g., 0.1 M).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired triarylamine-based HTM.

// Reactants reactant1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="Diphenylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Pd(OAc)₂ / P(t-Bu)₃\nNaOt-Bu, Toluene", fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Step reaction [label="Buchwald-Hartwig\nAmination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product product [label="Triarylamine HTM", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow reactant1 -> reaction; reactant2 -> reaction; catalyst -> reaction [style=dashed]; reaction -> product; }

Performance Data of OLEDs with Biphenyl-Core Materials

The performance of OLED devices is highly dependent on the specific materials used and the device architecture. The following table summarizes representative performance data for blue and green phosphorescent OLEDs (PhOLEDs) that utilize host materials with a biphenyl core, similar to the structures that can be synthesized from this compound.

| Device Type | Host Material Core | Dopant | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |

| Sky-Blue PhOLED | Biphenyl-Triazole | FIrpic | 30.2 | 65.9 | 62.8 | - | - | [4] |

| Blue PhOLED | Biphenyl-Carbazole | FIrpic | 14.4 | 28.0 | 24.4 | 2.9 | - | [5] |

| Green PhOLED | Biphenyl-Carbazole | Ir(ppy)₃ | 26.5 | - | - | - | - | [6] |

| Blue Fluorescent | Carbazole-Biphenyl | - | 5.3 | 12.0 | - | 4.2 | (0.22, 0.46) | [7] |

FIrpic: bis--INVALID-LINK--iridium(III) Ir(ppy)₃: tris(2-phenylpyridine)iridium(III)

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of OLED materials. Its differential reactivity at the bromine and chlorine positions allows for the construction of complex, asymmetric molecules for use in various layers of an OLED device. The protocols provided herein offer a foundation for the development of novel hole transport and host materials with tailored properties for next-generation displays and lighting.

References

- 1. nbinno.com [nbinno.com]

- 2. osti.gov [osti.gov]

- 3. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination (Journal Article) | OSTI.GOV [osti.gov]